![molecular formula C17H9FN2O4 B3412255 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one CAS No. 931352-16-8](/img/structure/B3412255.png)
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one
Overview
Description
The compound “3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a chromen-2-one structure .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, 1,3,4-oxadiazole derivatives can be synthesized through reactions of acid hydrazides with acid chlorides or carboxylic acids . The synthesis of similar compounds often involves conventional heating or microwave irradiation techniques .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure and functional groups. Oxadiazole derivatives are known to exhibit a wide range of biological activities, which could involve various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. Some related compounds have been found to have a molecular weight in the range of 168.165 Da to 285.23 g/mol .Mechanism of Action
Target of Action
The primary target of this compound is the FMN riboswitch . The FMN riboswitch is a novel drug target for the design of new antibiotics .
Mode of Action
The compound interacts with the FMN riboswitch through π–π stacking interactions . The presence of fluorine on the phenyl ring in the compound is important to enhance the binding affinity of the neutral ligands with the FMN riboswitch .
Biochemical Pathways
The compound affects the biochemical pathways related to the FMN riboswitch. The FMN riboswitch is a part of the riboflavin (vitamin B2) biosynthesis pathway . When the compound binds to the FMN riboswitch, it can potentially disrupt the normal functioning of this pathway .
Result of Action
The binding of the compound to the FMN riboswitch can potentially disrupt the normal functioning of the riboflavin biosynthesis pathway . This could lead to a decrease in the production of riboflavin, which could have various downstream effects, given that riboflavin is a crucial component of certain coenzymes .
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential antibacterial properties . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, synthesis methods, and molecular structure .
Biochemical Analysis
Biochemical Properties
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes, such as thymidylate synthase and topoisomerase II, which are essential for DNA replication and cell division . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules like MAPK and PI3K, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it affects gene expression by interacting with transcription factors and epigenetic regulators, thereby influencing the expression of genes involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits the activity of thymidylate synthase by binding to its active site, preventing the synthesis of thymidine, a nucleotide essential for DNA replication . Additionally, it can activate or inhibit various kinases, leading to changes in phosphorylation states and downstream signaling events. These interactions result in alterations in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are essential for determining the therapeutic window and safe dosage range for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to plasma proteins, affecting its bioavailability and distribution. These interactions influence the compound’s localization and accumulation in specific tissues, which is important for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. For instance, its localization to the nucleus allows it to interact with DNA and transcription factors, influencing gene expression. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O4/c18-11-6-4-9(5-7-11)15-19-16(24-20-15)12-8-10-2-1-3-13(21)14(10)23-17(12)22/h1-8,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTMCYZZXUTIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



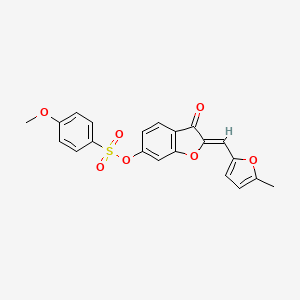

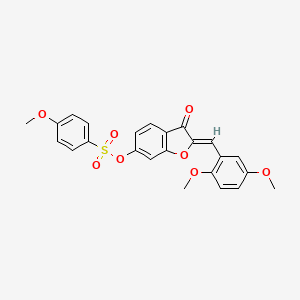
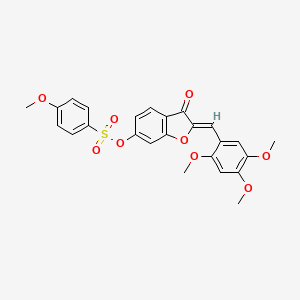
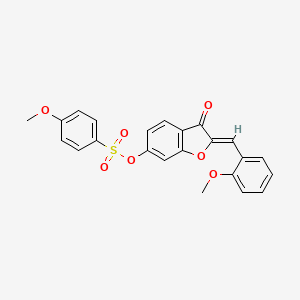

![(Z)-isopropyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B3412227.png)

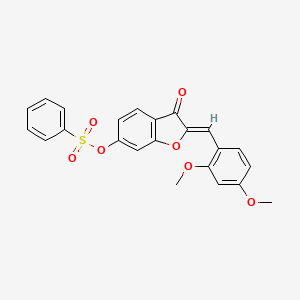

![8-fluoro-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B3412251.png)
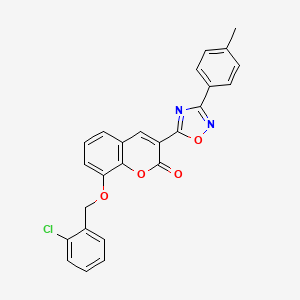

![11-Acetyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3412278.png)